molecular formula C12H8ClN3O4 B2983716 6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate CAS No. 219931-06-3

6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate

Cat. No.: B2983716
CAS No.: 219931-06-3
M. Wt: 293.66
InChI Key: XJDAWUPGVPRIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate is a chemical compound with the molecular formula C12H8ClN3O4 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and a chloronicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate typically involves the nitration of 6-methyl-3-pyridyl 2-chloronicotinate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom in the chloronicotinate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.

Major Products Formed

    Reduction: 6-Methyl-2-amino-3-pyridyl 2-chloronicotinate.

    Substitution: 6-Methyl-2-nitro-3-pyridyl 2-aminonicotinate or 6-Methyl-2-nitro-3-pyridyl 2-thiolicotinate.

Scientific Research Applications

6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form derivatives with enhanced biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-nitro-3-pyridyl nicotinate
  • 6-Methyl-3-pyridyl 2-chloronicotinate
  • 2-Nitro-3-pyridyl 2-chloronicotinate

Uniqueness

6-Methyl-2-nitro-3-pyridyl 2-chloronicotinate is unique due to the presence of both a nitro group and a chloronicotinate moiety on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6-methyl-2-nitropyridin-3-yl) 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O4/c1-7-4-5-9(11(15-7)16(18)19)20-12(17)8-3-2-6-14-10(8)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDAWUPGVPRIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.